Cas no 2156738-17-7 (ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate)

ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate
- 2156738-17-7
- EN300-1297178
-
- インチ: 1S/C8H15NO4/c1-2-13-8(11)7(9)5-3-12-4-6(5)10/h5-7,10H,2-4,9H2,1H3
- InChIKey: MGUFJMGPYXNATE-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C(C(=O)OCC)N)C1)O
計算された属性
- せいみつぶんしりょう: 189.10010796g/mol
- どういたいしつりょう: 189.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297178-50mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1297178-1.0g |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297178-250mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1297178-100mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1297178-5000mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1297178-10000mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1297178-500mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1297178-2500mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1297178-1000mg |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate |
2156738-17-7 | 1000mg |
$842.0 | 2023-09-30 |
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetateに関する追加情報
Professional Introduction to Ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate (CAS No. 2156738-17-7)
Ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate, identified by the CAS number 2156738-17-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic pathways.
The molecular structure of ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate features a unique combination of functional groups that contribute to its reactivity and potential biological activity. The presence of both amino and hydroxyl groups makes it a valuable intermediate in the synthesis of more complex molecules, including peptidomimetics and other pharmacologically relevant compounds. The ethyl ester group at one end of the molecule further enhances its utility as a building block in organic synthesis, allowing for facile modifications and derivatization.
In recent years, there has been a growing interest in the development of new drugs that target inflammation and immune response pathways. Ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate has been explored as a potential precursor in the synthesis of molecules that modulate these pathways. For instance, studies have demonstrated its role in the preparation of novel non-peptide inhibitors of inflammatory cytokines. These inhibitors are designed to interfere with signaling cascades involved in processes such asNF-κB activation, which is crucial in the pathogenesis of various inflammatory diseases.
Moreover, the oxolane ring present in ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate is known for its ability to enhance molecular stability and bioavailability upon administration. This structural feature has made it a popular choice in drug design, particularly for compounds intended for oral or topical delivery. The oxolane ring can also serve as a scaffold for further chemical modifications, enabling researchers to fine-tune the pharmacokinetic properties of their synthetic targets.
Recent advancements in computational chemistry have also highlighted ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate as a promising candidate for virtual screening and high-throughput drug discovery. Its unique structural motifs make it an attractive scaffold for identifying novel lead compounds with potential therapeutic applications. Researchers have leveraged molecular docking simulations to predict its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegeneration.
The compound's versatility extends to its role in peptidomimetic chemistry, where it serves as a key intermediate in the synthesis of cyclic peptides that mimic the structure and function of natural peptides. These peptidomimetics are designed to exhibit improved stability and reduced immunogenicity compared to their peptide counterparts, making them more suitable for therapeutic use. Ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate has been particularly useful in the development of peptidomimetics targeting growth factor receptors and matrix metalloproteinases (MMPs), which play critical roles in processes such as wound healing and tumor progression.
In addition to its applications in drug discovery, ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate has found utility in materials science, particularly in the development of functional polymers and coatings. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for creating advanced materials with tailored properties. These materials have potential applications in areas such as biodegradable packaging, smart coatings, and even conductive polymers used in electronic devices.
The synthesis of ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and asymmetric epoxidation, are often employed to achieve high yields and enantiopurity. The compound's reactivity also allows for cross-coupling reactions with other functionalized molecules, enabling the construction of complex molecular architectures with ease.
As research continues to uncover new applications for ethyl 2-amino-2-(4-hydroxyoxolan-3-yl)acetate, its importance as a versatile chemical intermediate is likely to grow. The ongoing development of innovative synthetic methodologies will further enhance its utility, paving the way for new discoveries across multiple scientific disciplines. Whether used as a precursor for drug synthesis or as a building block for advanced materials, this compound exemplifies the intersection of chemistry and medicine, driving progress towards solving some of today's most pressing scientific challenges.
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